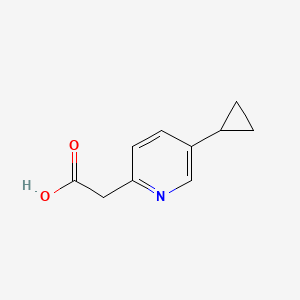

2-(5-Cyclopropylpyridin-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-cyclopropylpyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)5-9-4-3-8(6-11-9)7-1-2-7/h3-4,6-7H,1-2,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUJQDKBSFYLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744576 | |

| Record name | (5-Cyclopropylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121131-75-7 | |

| Record name | (5-Cyclopropylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Contemporary Approaches to the Synthesis of 2-(5-Cyclopropylpyridin-2-yl)acetic Acid

The foundation of a successful synthesis lies in the efficient preparation of key precursors. For the target molecule, these precursors are typically functionalized pyridines that allow for the selective introduction of the cyclopropyl (B3062369) and acetic acid groups.

Common starting materials include commercially available dihalopyridines, such as 2,5-dibromopyridine or 2-chloro-5-bromopyridine. These compounds serve as versatile platforms for sequential cross-coupling reactions. Another strategic class of precursors includes pyridines with existing methyl or hydroxymethyl groups at the C2 position and a halogen at the C5 position (e.g., 5-bromo-2-methylpyridine). The methyl group can later be elaborated into the acetic acid side chain.

Alternatively, a precursor could be a cyclopropyl-substituted pyridine (B92270) that is subsequently functionalized at the C2 position. The synthesis of 2-cyclopropylpyridine has been reported through multi-step sequences starting from materials like methyl cyclopropyl ketone. sci-hub.se Adapting such methods could yield 5-substituted-2-cyclopropylpyridine precursors. The synthesis of functionalized pyridine rings can also be achieved through classical methods like the Hantzsch or Bohlmann-Rahtz pyridine syntheses, which construct the ring from acyclic carbonyl compounds and an ammonia source. nih.govmdpi.com

Table 1: Key Precursors and Their Synthetic Utility

| Precursor | Structure | Synthetic Role |

|---|---|---|

| 2,5-Dibromopyridine | Br-Py-Br | Scaffold for sequential, regioselective cross-coupling reactions. |

| 5-Bromo-2-methylpyridine | Br-Py-CH₃ | Allows for introduction of the cyclopropyl group at C5, followed by functionalization of the C2-methyl group. |

| 2-Chloro-5-cyclopropylpyridine | Cl-Py-Cyclopropyl | A precursor where the cyclopropyl group is already installed, awaiting C2 functionalization. |

The assembly of the this compound skeleton relies heavily on modern carbon-carbon (C-C) bond-forming reactions, particularly palladium-catalyzed cross-coupling. acs.org

Suzuki-Miyaura Coupling: This is a highly versatile method for forming the C-C bond between the pyridine C5 position and the cyclopropyl group. The reaction typically involves the coupling of a halopyridine (e.g., 5-bromopyridine derivative) with cyclopropylboronic acid or its esters. This reaction is known for its high functional group tolerance, making it suitable for use on substrates already containing the acetic acid moiety or its ester precursor. acs.org

Negishi Coupling: An alternative to the Suzuki coupling, the Negishi reaction couples an organozinc reagent with an organic halide. A 2-substituted-5-halopyridine can be reacted with a cyclopropylzinc reagent in the presence of a palladium catalyst to form the desired C-C bond. organic-chemistry.org

Direct C-H Functionalization: Emerging strategies focus on the direct functionalization of pyridine C-H bonds, which is an atom-economical approach. researchgate.net While challenging due to the electron-deficient nature of the pyridine ring, catalytic methods are being developed to directly couple aryl or alkyl groups to specific positions on the pyridine ring, potentially enabling the introduction of the cyclopropyl group without prior halogenation. nih.gov

The C-C bond formation to install the acetic acid side chain can be achieved through various methods. If starting with a 2-halopyridine derivative, a cross-coupling reaction with a suitable acetate enolate equivalent or a related C2 synthon can be employed.

Once the pyridine core is appropriately substituted, the final step often involves a functional group interconversion to reveal the acetic acid. This is a critical transformation that must be compatible with the existing cyclopropyl and pyridine functionalities.

Common strategies include:

Hydrolysis of Esters or Nitriles: A common and reliable method is the hydrolysis of a corresponding ester (e.g., methyl or ethyl 2-(5-cyclopropylpyridin-2-yl)acetate) or nitrile (2-(5-cyclopropylpyridin-2-yl)acetonitrile) under acidic or basic conditions. The ester or nitrile group is often introduced via nucleophilic substitution on a 2-(halomethyl)pyridine or through cross-coupling reactions.

Oxidation of Alcohols: If the precursor is 2-(5-cyclopropylpyridin-2-yl)ethanol, it can be oxidized to the corresponding carboxylic acid. This two-step oxidation often proceeds via an intermediate aldehyde. Strong oxidizing agents like potassium permanganate (KMnO₄) can achieve this transformation. solubilityofthings.com

Malonic Ester Synthesis: A 2-(halomethyl)-5-cyclopropylpyridine can be reacted with diethyl malonate, followed by hydrolysis and decarboxylation to yield the target acetic acid. This classical method provides a robust route to the carboxymethyl group.

Table 2: Comparison of Methods for Acetic Acid Moiety Introduction

| Method | Precursor Functional Group | Key Reagents | Advantages |

|---|---|---|---|

| Ester Hydrolysis | -CH₂CO₂R | H₃O⁺ or OH⁻ | High-yielding, reliable, mild conditions possible. |

| Nitrile Hydrolysis | -CH₂CN | H₃O⁺ or OH⁻ | Nitrile is a stable intermediate, readily prepared. |

| Alcohol Oxidation | -CH₂CH₂OH | KMnO₄, CrO₃ | Utilizes alcohol precursors. |

For this compound, the primary challenge is not stereochemical control, as the cyclopropyl group is unsubstituted, but regiochemical control. The synthesis must selectively introduce substituents at the C2 and C5 positions of the pyridine ring.

The inherent electronic properties of the pyridine ring dictate its reactivity. The nitrogen atom makes the ring electron-deficient, particularly at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. Conversely, electrophilic substitution is difficult and typically directs to the C3 position. C-H functionalization methods often show a preference for the C2 position due to coordination of the catalyst to the pyridine nitrogen. nih.govnih.gov

Synthetic strategies exploit these properties:

Using Dihalogenated Pyridines: Starting with a substrate like 2,5-dibromopyridine allows for regioselective functionalization. The different electronic environments of the C2 and C5 positions can be exploited in sequential cross-coupling reactions, often by carefully choosing catalysts and reaction conditions to favor reaction at one site over the other.

Directed Metalation: A directing group at one position can guide lithiation or metalation to an adjacent position, allowing for subsequent reaction with an electrophile. However, for a 2,5-substitution pattern, this is less direct than cross-coupling.

Building the Ring: A Hantzsch-type synthesis can provide excellent regiocontrol if the acyclic precursors are chosen appropriately, embedding the desired substitution pattern from the start. mdpi.com

Catalysis is central to the modern synthesis of complex molecules like this compound.

Transition-Metal Catalysis: As discussed, palladium complexes are the catalysts of choice for Suzuki and Negishi cross-coupling reactions to form the pyridine-cyclopropane C-C bond. acs.orgresearchgate.net Nickel catalysts are also emerging as a cost-effective alternative for similar transformations. organic-chemistry.org Copper catalysis is often employed in conjunction with palladium or for specific coupling reactions, such as those involving organostannanes. nih.gov

Biocatalysis: An innovative approach for forming the cyclopropane (B1198618) ring involves biocatalytic cyclopropanation. wpmucdn.com Engineered hemoproteins, such as certain myoglobin variants, can catalyze the stereoselective transfer of a carbene to an olefin. nih.gov A synthetic route could envision creating a 5-vinylpyridine precursor and then employing an enzymatic cyclopropanation to form the 5-cyclopropylpyridine core. This method offers the potential for high stereoselectivity if a substituted cyclopropane were desired and often proceeds under mild, environmentally benign conditions. wpmucdn.com

An ideal route would feature:

Convergent Synthesis: A convergent approach, where the cyclopropylpyridine fragment and the acetic acid side-chain precursor are synthesized separately and then joined, is often more efficient than a long, linear sequence.

One-Pot Reactions: Combining multiple reaction steps into a single operation without isolating intermediates can significantly improve efficiency and reduce waste. nih.gov For example, a metalation followed by quenching with an electrophile can be performed in a single pot.

Atom Economy: Routes that maximize the incorporation of atoms from the reactants into the final product are preferred. C-H functionalization is a prime example of a highly atom-economical strategy. researchgate.net

Purification: Chromatographic purification can be time-consuming and costly. Routes that yield crystalline products or allow for purification by extraction or recrystallization are advantageous for scalability.

Reactivity Profiles and Mechanistic Investigations of this compound

The chemical behavior of this compound is a composite of the reactivities of its constituent functional groups. The carboxylic acid allows for derivatization at the carbonyl group, the pyridine ring can undergo substitution reactions, and the cyclopropyl group possesses unique reactivity due to its ring strain.

The carboxylic acid group is a primary site for synthetic modification, readily undergoing esterification and amidation reactions.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Alternatively, esterification can be carried out under milder conditions using coupling reagents. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. This method is particularly useful for substrates that are sensitive to strong acidic conditions.

| Reaction | Reactants | Reagents/Conditions | Product |

| Esterification | This compound, Methanol | H₂SO₄ (catalytic), heat | Methyl 2-(5-cyclopropylpyridin-2-yl)acetate |

| Esterification | This compound, Ethanol (B145695) | DCC, DMAP (catalytic), CH₂Cl₂ | Ethyl 2-(5-cyclopropylpyridin-2-yl)acetate |

Amidation: The synthesis of amides from this compound is a crucial transformation for the development of new chemical entities. Similar to esterification, amidation can be accomplished by activating the carboxylic acid. The use of coupling reagents is the most prevalent method. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) are highly effective. These reagents convert the carboxylic acid into an activated species that readily reacts with a primary or secondary amine to form the corresponding amide. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions.

| Reaction | Reactants | Reagents/Conditions | Product |

| Amidation | This compound, Ammonia | HATU, DIPEA, DMF | 2-(5-Cyclopropylpyridin-2-yl)acetamide |

| Amidation | This compound, Methylamine | HBTU, TEA, CH₂Cl₂ | N-Methyl-2-(5-cyclopropylpyridin-2-yl)acetamide |

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution on the pyridine ring is generally more challenging compared to benzene due to the electron-withdrawing nature of the nitrogen atom. The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-position (C3 and C5) relative to the nitrogen. In the case of this compound, the existing substituents will also influence the regioselectivity. The acetic acid group at the 2-position is electron-withdrawing, further deactivating the ring. The cyclopropyl group at the 5-position is generally considered to be weakly electron-donating through its sigma bonds, which can slightly activate the ortho and para positions relative to it (C4 and C6). However, the strong deactivating effect of the pyridine nitrogen and the acetic acid group will likely dominate, making electrophilic substitution difficult and favoring substitution at the C3 position. Reactions such as nitration or halogenation would require harsh conditions and are expected to proceed with low yields.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions (C2 and C6) to the nitrogen atom. For SNAr to occur, a good leaving group, typically a halide, must be present on the ring. While this compound itself does not have a suitable leaving group, a synthetic precursor such as 2-chloro-5-cyclopropylpyridine could undergo nucleophilic substitution. For instance, reaction with a nucleophile like sodium methoxide would lead to the substitution of the chloride at the 2-position. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

| Reaction | Reactant | Reagents/Conditions | Product |

| Nucleophilic Aromatic Substitution | 2-Chloro-5-cyclopropylpyridine | NaOMe, MeOH, heat | 2-Methoxy-5-cyclopropylpyridine |

| Nucleophilic Aromatic Substitution | 2-Bromo-5-cyclopropylpyridine | NH₃, heat, pressure | 5-Cyclopropylpyridin-2-amine |

The pyridine ring can be reduced to a piperidine ring under catalytic hydrogenation conditions. This transformation typically requires a heterogeneous catalyst, such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C), under a hydrogen atmosphere at elevated pressure and temperature. The specific conditions required for the hydrogenation of this compound would need to be determined experimentally, as the presence of the other functional groups could influence the reaction. It is important to note that under certain conditions, the cyclopropyl group might also be susceptible to reduction.

The cyclopropyl group is a three-membered ring with significant ring strain, which imparts unique chemical properties. While generally stable, it can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or under hydrogenation conditions with specific catalysts. The stability of the cyclopropyl group in this compound during various chemical transformations is an important consideration. In many of the reactions involving the carboxylic acid or the pyridine ring under standard conditions, the cyclopropyl group is expected to remain intact. However, reactions involving strong acids or high-energy processes could potentially lead to the opening of the cyclopropyl ring. For instance, treatment with strong hydrohalic acids at high temperatures could lead to the formation of a halogenated propyl side chain. The susceptibility of the cyclopropyl group to ring-opening is influenced by the electronic nature of the pyridine ring and the specific reaction conditions employed.

Hydrolysis and Stability Studies under Controlled Conditions

While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the stability of related pyridylacetic acids has been a subject of investigation. For instance, studies on 2-pyridylacetic acid have shown that the pyridine ring can influence the reactivity of the acetic acid moiety. The stability of the compound is expected to be pH-dependent, with the potential for acid- or base-catalyzed hydrolysis of its ester or amide derivatives.

The data in the following table is hypothetical and serves to illustrate the type of information that would be gathered in stability studies.

Interactive Data Table: Hypothetical Stability of this compound Derivatives

| Derivative | Condition | Half-life (t½) | Degradation Product(s) |

| Ethyl Ester | pH 4, 25°C | 72 h | This compound |

| Ethyl Ester | pH 9, 25°C | 12 h | This compound |

| Amide | 80°C, neat | 24 h | 5-Cyclopropyl-2-methylpyridine |

| Parent Acid | UV light (254 nm) | 4 h | 5-Cyclopropyl-2-methylpyridine, CO2 |

Rearrangement Reactions and Fragmentations

The potential for rearrangement reactions in this compound is an important aspect of its chemical profile. While specific rearrangement studies on this compound are not widely reported, related heterocyclic systems are known to undergo various structural transformations under certain conditions.

In the context of mass spectrometry, the fragmentation pattern of this compound would provide valuable structural information. For carboxylic acids in general, characteristic fragmentation pathways include the loss of water (M-18), the carboxyl group (M-45), and cleavage of the bond adjacent to the carbonyl group libretexts.org. The presence of the pyridine ring and the cyclopropyl group would likely lead to specific fragmentation patterns. For instance, cleavage of the bond between the pyridine ring and the acetic acid side chain could be a prominent fragmentation pathway. The fragmentation of the cyclopropyl ring itself might also be observed.

The following table outlines potential fragmentation patterns based on the general principles of mass spectrometry.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | m/z (Proposed) | Neutral Loss |

| [M-H₂O]⁺ | 159 | H₂O |

| [M-COOH]⁺ | 132 | COOH |

| [M-C₃H₅]⁺ | 136 | C₃H₅ (cyclopropyl radical) |

| [C₅H₄N-CH₂]⁺ | 92 | C₃H₅, COOH |

Derivatization Strategies for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic derivatization of this compound is crucial for exploring its potential applications through the establishment of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR).

Modification of the Acetic Acid Side Chain

The acetic acid side chain offers a prime location for modification to modulate the compound's physicochemical properties and biological activity. Common derivatization strategies include the formation of esters and amides.

Esterification: Conversion of the carboxylic acid to various esters (e.g., methyl, ethyl, benzyl esters) can influence properties such as lipophilicity, solubility, and in vivo stability. These esters can also serve as prodrugs, which are converted to the active carboxylic acid in the body.

Amidation: The synthesis of a diverse library of amides by coupling the carboxylic acid with a range of primary and secondary amines can introduce a variety of functional groups and steric bulk. This can significantly impact binding interactions with biological targets. Studies on related pyridylthioacetamide derivatives have shown that the nature of the amide substituent can be critical for biological activity nih.gov.

The following table provides examples of potential derivatives and their intended purpose in SAR/SPR studies.

Interactive Data Table: Acetic Acid Side Chain Derivatives for SAR/SPR

| Derivative | R Group | Rationale for Synthesis |

| Methyl Ester | -OCH₃ | Increase lipophilicity, potential prodrug |

| N-Benzylamide | -NHCH₂Ph | Introduce aromatic interaction potential |

| Morpholinyl Amide | -N(CH₂CH₂)₂O | Improve aqueous solubility |

| tert-Butyl Ester | -OC(CH₃)₃ | Increase steric bulk, modulate hydrolysis rate |

Substituent Effects on the Pyridine Ring (e.g., halogenation, alkylation)

Halogenation: The introduction of halogen atoms (e.g., Cl, Br, F) at various positions on the pyridine ring can alter its electronics, lipophilicity, and metabolic stability. Halogens can also participate in halogen bonding, which can be a significant interaction in ligand-protein binding.

Alkylation: The addition of small alkyl groups (e.g., methyl, ethyl) to the pyridine ring can impact its steric profile and lipophilicity. The position of the alkyl group can influence the orientation of the molecule within a binding pocket nih.gov.

The table below illustrates the potential impact of different substituents on the pyridine ring.

Interactive Data Table: Pyridine Ring Substituent Effects

| Substituent (Position) | Predicted Effect on pKa | Predicted Effect on Lipophilicity (logP) |

| 4-Chloro | Decrease | Increase |

| 4-Methyl | Increase | Increase |

| 6-Fluoro | Decrease | Increase |

| 6-Methoxy | Increase | No significant change |

Cyclopropyl Group Modifications and Bioisosteric Replacements

The cyclopropyl group is a key feature of the molecule and serves as a valuable point for modification and bioisosteric replacement to fine-tune its properties. Cyclopropyl groups are often used in medicinal chemistry as bioisosteres for gem-dimethyl groups or as conformationally restricted linkers nih.gov.

Modification of the Cyclopropyl Ring: The introduction of substituents, such as methyl or fluoro groups, onto the cyclopropyl ring can influence its metabolic stability and conformational preferences.

Bioisosteric Replacements: Replacing the cyclopropyl group with other small rings (e.g., cyclobutyl, oxetanyl) or acyclic fragments (e.g., isopropyl, tert-butyl) can have a significant impact on the compound's shape, polarity, and solubility nih.govdomainex.co.ukbeilstein-journals.orgresearchgate.net. For example, replacing a cyclopropyl group with an oxetane ring can decrease lipophilicity and improve aqueous solubility.

The following table presents some potential bioisosteric replacements for the cyclopropyl group and their expected impact.

Interactive Data Table: Bioisosteric Replacements for the Cyclopropyl Group

| Bioisostere | Rationale for Replacement | Expected Change in Properties |

| Isopropyl | Increase lipophilicity and steric bulk | Higher logP, potential for altered binding |

| Cyclobutyl | Increase ring size and conformational flexibility | May improve binding pocket fit |

| Oxetanyl | Decrease lipophilicity, introduce polar contact | Lower logP, improved aqueous solubility |

| Trifluoromethyl | Alter electronic properties and metabolic stability | Increased metabolic stability, potential for new interactions |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in exploring the three-dimensional structure of 2-(5-Cyclopropylpyridin-2-yl)acetic acid and identifying its most stable conformations.

Energy Minimization and Conformational Landscape Exploration

Computational studies have been employed to explore the conformational landscape of this compound. Energy minimization calculations, often using methods like density functional theory (DFT), help identify the lowest energy (most stable) three-dimensional arrangement of the atoms. The exploration of the potential energy surface reveals various local minima, which correspond to different stable conformers of the molecule. The global minimum represents the most likely conformation of the molecule in its ground state.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed picture of the electronic properties of this compound.

Electronic Structure and Molecular Orbitals

The electronic structure of this compound has been investigated using quantum mechanical methods. These calculations provide information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in understanding the molecule's reactivity and its potential to participate in chemical reactions. The distribution of electron density within the molecule is also elucidated, highlighting regions that are electron-rich or electron-poor.

Charge Distribution and Electrostatic Potentials

Analysis of the charge distribution within this compound reveals how electrons are shared among the atoms. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom. The resulting electrostatic potential map provides a visual representation of the charge distribution on the molecular surface. These maps are valuable for predicting how the molecule will interact with other molecules, with red regions indicating areas of negative electrostatic potential (electron-rich) and blue regions indicating areas of positive electrostatic potential (electron-poor).

Spectroscopic Property Simulations (e.g., NMR, IR)

NMR Simulation: The simulation would predict the 1H and 13C NMR chemical shifts for each unique atom in the molecule. This would aid in the structural confirmation of the synthesized compound.

IR Simulation: The calculation of vibrational frequencies would generate a theoretical IR spectrum, indicating the characteristic stretching and bending frequencies for functional groups such as the carboxylic acid O-H and C=O, the pyridine (B92270) ring C-N, and the cyclopropyl (B3062369) C-H bonds.

Ligand-Target Interaction Modeling

Understanding how a small molecule interacts with a biological target is fundamental to drug discovery. Ligand-target interaction modeling encompasses a range of computational techniques to predict the binding mode and affinity of a compound.

Molecular Docking Simulations with Relevant Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies would require the selection of relevant biological targets. Given the structural motifs present, potential targets could include enzymes such as cyclooxygenases (COX) or other proteins where a pyridine or carboxylic acid moiety is known to interact. The docking process would involve preparing the 3D structure of the ligand and the receptor, and then using a scoring function to rank the potential binding poses.

Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-target complex over time. An MD simulation of a docked complex of this compound with a target protein would reveal the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding.

Binding Affinity Prediction Methodologies (e.g., MM/PBSA, MM/GBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for estimating the free energy of binding of a ligand to a protein. nih.gov These methods combine molecular mechanics energy calculations with continuum solvation models to predict binding affinity. nih.gov The application of MM/PBSA or MM/GBSA to a this compound-target complex obtained from MD simulations would provide a quantitative estimate of its binding free energy, which can be correlated with experimental binding assays.

The binding free energy is typically decomposed into several energy terms as shown in the table below:

| Energy Component | Description |

| ΔEMM | The change in molecular mechanics energy in the gas phase. |

| ΔGsolv | The change in the solvation free energy. |

| -TΔS | The change in conformational entropy upon binding. |

| ΔGbind | The total binding free energy, calculated as ΔEMM + ΔGsolv - TΔS. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful tools in the discovery of new hit compounds.

A pharmacophore model for a series of active compounds defines the essential three-dimensional arrangement of functional groups required for biological activity. If this compound were identified as a hit compound, a pharmacophore model could be developed based on its key structural features: a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor and acceptor (the carboxylic acid), and a hydrophobic feature (the cyclopropyl group). This model could then be used to search large chemical databases for other molecules that match the pharmacophore, a process known as virtual screening. This approach allows for the rapid identification of diverse compounds with a higher probability of being active at the target of interest.

Biological Activity and Mechanistic Investigations in Non Clinical Models

In Vitro Mechanistic Studies of 2-(5-Cyclopropylpyridin-2-yl)acetic Acid

In vitro assays have been instrumental in dissecting the specific interactions of this compound at the molecular and cellular levels.

The primary molecular target of this compound has been identified as the Type 1a growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor. This G protein-coupled receptor (GPCR) exhibits a high degree of constitutive activity, meaning it can signal without the presence of an activating ligand (agonist).

This compound acts as an inverse agonist . Unlike a neutral antagonist that simply blocks an agonist from binding, an inverse agonist can bind to the receptor and stabilize it in an inactive conformation, thereby reducing its constitutive activity. This has been demonstrated in functional assays measuring downstream signaling events. For instance, in cells expressing GHS-R1a, the compound has been shown to decrease the basal signaling activity of the receptor. This inverse agonism is a key feature of its pharmacological profile and has been quantified in various in vitro systems.

Currently, publicly available research does not extensively detail the broad enzyme inhibition or activation profile of this compound against a wide panel of enzymes. The primary focus of research has been on its interaction with the GHS-R1a receptor rather than direct enzymatic inhibition.

Receptor binding assays have confirmed the high affinity of this compound for the GHS-R1a. Studies utilizing radioligand binding assays have determined its inhibitory concentration (IC50), which is the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor.

Functional assays are critical to understanding the consequence of this binding. A common method involves measuring the accumulation of inositol (B14025) phosphates (IP), a downstream second messenger produced upon GHS-R1a activation. In such assays, this compound demonstrates its inverse agonist properties by reducing the basal levels of IP accumulation in cells expressing the ghrelin receptor.

A patent describing this compound and its analogs provides data from a functional assay measuring the inhibition of ghrelin-induced calcium mobilization in HEK293 cells stably expressing the human GHS-R1a. In this assay, this compound, designated as Example 1, exhibited an IC50 value of 18 nM.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Target | Parameter | Value |

| Functional Assay | HEK293 | Human GHS-R1a | IC50 (Ca2+ mobilization) | 18 nM |

This interactive table is based on data reported for Example 1 in patent WO2008003948A2.

The inverse agonism of this compound at the GHS-R1a receptor leads to the modulation of several downstream cellular signaling pathways. The ghrelin receptor is known to couple to various G proteins, including Gq/11 and G12/13, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium, as well as activation of the RhoA pathway. nih.gov

By stabilizing the inactive state of the receptor, this compound is expected to attenuate these signaling cascades. For example, its ability to reduce basal inositol phosphate (B84403) levels is a direct consequence of down-regulating the Gq/11 pathway. nih.gov The full extent of its influence on the array of pathways associated with ghrelin receptor signaling, which can include the ERK1/2 and PI3K/Akt pathways, is an area of ongoing research. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis

The development of this compound has been informed by extensive structure-activity relationship studies, which explore how modifications to the chemical structure affect its biological activity.

The pyridine (B92270) acetic acid scaffold is a core element for the GHS-R1a inverse agonist activity. The position and nature of the substituents on the pyridine ring are critical for potency.

A key patent (WO2008003948A2) details the synthesis and evaluation of numerous analogs, providing insight into the SAR of this chemical series. The data from this patent highlights the importance of specific structural features for potent GHS-R1a inverse agonism.

For instance, the presence of a cyclopropyl (B3062369) group at the 5-position of the pyridine ring appears to be highly favorable for activity. The acetic acid moiety at the 2-position is also a crucial component for the observed biological effects. Variations in these positions generally lead to significant changes in potency.

The table below, compiled from examples in the aforementioned patent, illustrates the impact of substitutions on the pyridine ring on the inverse agonist activity at the GHS-R1a receptor.

Table 2: Structure-Activity Relationship of Pyridine Acetic Acid Derivatives

| Compound (Example No.) | R1 (5-position of Pyridine) | R2 (other substitutions) | IC50 (nM) at GHS-R1a |

| Example 1 | Cyclopropyl | H | 18 |

| Example 2 | Ethyl | H | 110 |

| Example 3 | Isopropyl | H | 29 |

| Example 4 | tert-Butyl | H | 21 |

| Example 11 | Cyclobutyl | H | 16 |

| Example 12 | Cyclopentyl | H | 11 |

| Example 13 | Phenyl | H | 13 |

| Example 23 | 4-Fluorophenyl | H | 17 |

This interactive table is based on data reported in patent WO2008003948A2.

The data indicates that small, cyclic, or bulky lipophilic groups at the 5-position are well-tolerated and can lead to potent GHS-R1a inverse agonism. The cyclopentyl and phenyl substitutions, for example, show comparable or even slightly improved potency compared to the cyclopropyl group. This suggests that a specific hydrophobic pocket in the receptor's binding site accommodates these groups.

Impact of Cyclopropyl Moiety on Target Interaction and Specificity

The inclusion of a cyclopropyl group in a molecule can significantly influence its interaction with biological targets. The strained three-membered ring of the cyclopropyl moiety introduces unique electronic and conformational properties. wikipedia.org These properties can enhance binding affinity to target proteins and improve metabolic stability, which are desirable characteristics in drug discovery. nih.gov

Physico-Chemical Property Modulation (e.g., polarity) to Influence Biological Response

The physico-chemical properties of a compound, such as its polarity, are critical determinants of its biological activity. The pyridine nucleus in this compound contributes to its polarity and can improve water solubility, a factor that is often important for bioavailability. researchgate.net The acetic acid side chain further increases the polarity and provides a site for potential ionic interactions.

Interspecies Comparative Biological Activity Assessment in Non-Human Models

Currently, there is no publicly available information from comparative biological activity assessments of this compound in different non-human models. Such studies would be valuable to understand potential species-specific differences in metabolism and efficacy.

Evaluation in Non-Mammalian or Prokaryotic Biological Systems

While specific data for this compound is lacking, the structural motifs present in the molecule suggest potential applications in non-mammalian and prokaryotic systems.

Antimicrobial Activity in Specific Microbial Strains

Pyridine derivatives are known to exhibit a broad range of antimicrobial activities. nih.govresearchgate.net For instance, pyridine-2,6-dithiocarboxylic acid, produced by Pseudomonas species, demonstrates antimicrobial properties through metal sequestration. nih.gov The pyridine ring is a common scaffold in many antibacterial and antifungal agents. researchgate.net Furthermore, acetic acid itself is known to have antimicrobial effects. nih.gov

Given these precedents, it is plausible that this compound could exhibit antimicrobial activity. The specific activity would likely depend on the microbial strain and the mechanism of action, which could involve membrane disruption, enzyme inhibition, or other pathways. The table below presents minimum inhibitory concentration (MIC) data for some pyridine derivatives against various microbial strains, illustrating the potential for this class of compounds.

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-alkylated pyridine-based organic salt (Compound 66) | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 µg/mL | nih.gov |

| N-alkylated pyridine-based organic salt (Compound 65) | Escherichia coli | 55 ± 0.5% inhibition at 100 µg/mL | nih.gov |

| Isonicotinic acid hydrazide derivative (with Br, OCH3, Cl groups) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Better than standard drugs | nih.gov |

| Pyridine-2,6-dicarboxylic acid derivative (Compound 7) | Staphylococcus aureus | 75 | researchgate.net |

Plant Biological Activity and Growth Regulation

Certain pyridine derivatives have been investigated as plant growth regulators. google.com The structural similarity of this compound to auxins, a class of plant hormones that contain an aromatic ring and a carboxylic acid side chain, suggests it could have an influence on plant growth. nih.govyoutube.comyoutube.com Auxins play a critical role in various developmental processes in plants, including cell elongation, root formation, and apical dominance. youtube.com

For instance, 2-methyl-4-chlorophenoxyacetic acid (MCPA), a phenoxyacetic acid herbicide, demonstrates the potent effects that auxin analogs can have on plant physiology. researchgate.net While no specific studies on the plant growth-regulating effects of this compound have been reported, its structure warrants investigation in this area. The table below summarizes the effects of some auxin-like compounds on plant growth.

Table 2: Effects of Selected Auxin-like Compounds on Plant Growth

| Compound | Plant Species | Observed Effect | Reference |

|---|---|---|---|

| Indole-3-acetic acid (IAA) | General | Promotes root formation, shoot elongation, and fruit development | nih.gov |

| Naphthalene acetic acid (NAA) | Gladiolus 'Friendship' | Positive effect on corm size and weight at 100 mg·dm⁻³ | google.com |

Analytical Characterization and Method Development for Research

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating 2-(5-Cyclopropylpyridin-2-yl)acetic acid from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

Research Findings: In synthetic procedures for related compounds, HPLC is often used to monitor reaction progress and assess the purity of intermediates like this compound. For instance, in the synthesis of derivatives, the purity of the starting acid is typically confirmed to be greater than 95% by HPLC analysis. The method is sensitive to impurities that may arise during synthesis, such as starting materials or by-products.

| Parameter | Typical Conditions |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

This table represents typical starting conditions for HPLC method development for this compound and may require optimization.

Gas Chromatography (GC) is generally less suitable for the direct analysis of carboxylic acids like this compound due to their low volatility and potential for thermal degradation. However, derivatization to a more volatile ester, such as a methyl or ethyl ester, can enable GC analysis. This approach can be valuable for specific purity assessments, particularly for detecting volatile or non-UV active impurities.

Method Development Considerations: A typical GC method would involve the esterification of the carboxylic acid followed by analysis on a mid-polarity capillary column.

| Parameter | Typical Conditions for Ester Derivative |

| Derivatization | Esterification with methanol/HCl or diazomethane |

| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane) |

| Injector Temp | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium or Nitrogen |

This table outlines a general approach, as specific GC methods for this compound are not widely published.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used for monitoring the progress of reactions that synthesize or consume this compound. It provides a quick assessment of the presence of starting materials, products, and by-products.

Research Application: In documented syntheses of compounds where this compound is an intermediate, TLC is used to determine the endpoint of reaction steps. For example, the consumption of the corresponding starting material and the appearance of the product spot are monitored. The retention factor (Rf) value is dependent on the mobile phase composition.

| Parameter | Typical Conditions |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate/Hexanes or Dichloromethane/Methanol |

| Visualization | UV light (254 nm) or staining agents (e.g., potassium permanganate) |

The choice of mobile phase is critical and is optimized to achieve good separation between the compound of interest and potential impurities.

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Spectroscopic methods are crucial for the unambiguous confirmation of the chemical structure of this compound.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution.

¹H NMR: Proton NMR provides detailed information about the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the cyclopropyl (B3062369), pyridinyl, and methylene (B1212753) protons.

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments in the molecule. The spectrum would show characteristic signals for the carboxylic acid carbon, the carbons of the pyridine (B92270) ring, the methylene carbon, and the carbons of the cyclopropyl group.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further confirming the structure. For instance, COSY would show correlations between adjacent protons on the pyridine ring and within the cyclopropyl group. HSQC would link each proton to its directly attached carbon atom.

Reported ¹H NMR Data: Published data for this compound in deuterated chloroform (B151607) (CDCl₃) shows characteristic chemical shifts.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Pyridine H | 8.32 | d |

| Pyridine H | 7.28 | dd |

| Pyridine H | 7.15 | d |

| -CH₂- | 3.82 | s |

| Cyclopropyl CH | 1.89-1.82 | m |

| Cyclopropyl CH₂ | 1.02-0.97 | m |

| Cyclopropyl CH₂ | 0.72-0.67 | m |

d=doublet, dd=doublet of doublets, s=singlet, m=multiplet. Data is representative and may vary slightly based on solvent and instrument.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

MS: Electron ionization (EI) or electrospray ionization (ESI) can be used. ESI is often preferred for carboxylic acids. The mass spectrum would show a prominent peak for the molecular ion [M+H]⁺ or [M-H]⁻.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a definitive method for confirming the molecular formula. For this compound (C₁₀H₁₁NO₂), the calculated exact mass can be compared to the measured mass to within a few parts per million (ppm), providing strong evidence for the assigned structure.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 178.0863 |

| [M+Na]⁺ | 200.0682 |

| [M-H]⁻ | 176.0717 |

This data is calculated based on the molecular formula and serves as a reference for experimental results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the pyridine ring, the carboxylic acid group, and the cyclopropyl substituent.

O-H Stretching: A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

C=O Stretching: A strong, sharp absorption band is expected between 1700 and 1725 cm⁻¹, corresponding to the carbonyl (C=O) stretch of the carboxylic acid.

C-O Stretching and O-H Bending: The C-O stretching and O-H in-plane bending vibrations are likely to appear in the 1200-1350 cm⁻¹ region. jst.go.jp

Pyridine Ring Vibrations: The pyridine ring will show several characteristic C=C and C=N stretching vibrations, typically in the 1400-1600 cm⁻¹ range. For instance, pyridine itself shows a doublet at approximately 1592 and 1580 cm⁻¹. cdnsciencepub.com

Cyclopropyl C-H Stretching: The C-H stretching vibrations of the cyclopropyl group are expected just above 3000 cm⁻¹.

It's important to note that the presence of intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen could influence the positions and shapes of these bands. jst.go.jp

Table 1: Predicted Infrared Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1200-1350 |

| Pyridine Ring | C=C and C=N Stretches | 1400-1600 |

| Cyclopropyl Group | C-H Stretch | >3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyridine ring.

Pyridine itself exhibits absorption maxima around 250-262 nm, which are attributed to π-π* and n-π* electronic transitions. researchgate.net The substitution on the pyridine ring in this compound will likely cause a shift in these absorption maxima. The presence of the carboxylic acid and cyclopropyl groups can influence the electronic environment of the chromophore.

In a study of related pyridine derivatives, the electronic absorption spectrum of a substituted pyridine showed a strong band at 270 nm. researchgate.net For this compound, it is reasonable to predict a primary absorption maximum in the 260-280 nm range. The exact wavelength will be influenced by the solvent used for the analysis due to solvatochromic effects. physchemres.org

Table 2: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) |

| Pyridine Ring | π-π* and n-π* | 260-280 |

Crystallographic Studies and Solid-State Characterization

The solid-state properties of a compound are crucial for its handling, formulation, and stability. Crystallographic studies provide definitive information about the three-dimensional arrangement of molecules in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a crystalline solid. This technique would reveal the bond lengths, bond angles, and torsion angles of this compound, as well as its conformation and intermolecular interactions in the crystal lattice. For instance, it would confirm the planarity of the pyridine ring and the geometry of the cyclopropyl group.

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline form of a sample. It provides a characteristic fingerprint of a specific crystalline phase and is invaluable for identifying polymorphs, monitoring phase transitions, and assessing sample purity.

While specific crystallographic data for this compound is not publicly available, studies on related pyridine carboxylic acids, such as pyridine-2,6-dicarboxylic acid, have revealed complex hydrogen bonding networks and the formation of zwitterionic structures in the solid state. rsc.org Similar interactions would be expected for this compound. A study on 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate showed an intramolecular O-H···N hydrogen bond stabilizing the conformation. nih.gov

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, including solubility, melting point, and stability. A thorough investigation of polymorphism is critical for any compound intended for further development.

Studies on pyridine-2,6-dicarboxylic acid have demonstrated the existence of multiple polymorphs, with different hydrogen bonding patterns dominating the crystal structures. rsc.org This suggests that this compound may also exhibit polymorphism. The competition between different hydrogen bonding synthons, such as carboxylic acid dimers and pyridine-carboxylic acid interactions, can lead to the formation of various crystalline forms.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is another area of interest. Co-crystallization with other molecules, known as co-formers, can be used to modify the physicochemical properties of the parent compound. Research on pyridine carboxylic acids has shown their ability to form co-crystals with other molecules like squaric acid, resulting in novel solid-state architectures. rsc.org

Quantitative Analysis in Research Samples (e.g., reaction monitoring, in vitro assay quantification)

Accurate and precise quantitative analysis is essential for various research applications, including monitoring the progress of chemical reactions and determining the concentration of the compound in in vitro assays. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

A reverse-phase HPLC method would be the most suitable approach for the quantitative analysis of this compound. This would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). sielc.comresearchgate.netgoogle.com

Detection is typically achieved using a UV detector set at the wavelength of maximum absorbance (λmax) of the compound, which is predicted to be in the 260-280 nm range. helixchrom.com The method would need to be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.net

For reaction monitoring, a simple isocratic HPLC method might be sufficient to separate the starting materials, intermediates, and the final product. For more complex matrices, such as those encountered in in vitro assays, a gradient elution method may be necessary to achieve the required separation and sensitivity.

Table 3: General Parameters for a Quantitative HPLC Method for this compound

| Parameter | Typical Condition |

| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate buffer) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., ~270 nm) |

| Injection Volume | 10-20 µL |

Patent Landscape and Research Innovation

Analysis of Synthetic Routes Claimed in Patents related to the Compound or its Derivatives

While a direct, end-to-end patented synthesis for 2-(5-Cyclopropylpyridin-2-yl)acetic acid is not singular, the patent literature provides a clear roadmap of established and claimed methodologies for constructing its core components: the cyclopropyl (B3062369) group and the pyridine-acetic acid scaffold. Innovators in this space have focused on optimizing the synthesis of these key fragments, which are then combined to generate the target molecule and its derivatives.

A plausible and patented approach for the cyclopropyl moiety involves the synthesis of cyclopropylacetylene (B33242), a key precursor. One patented method describes the cyclization of 5-halopentyne using a strong base like n-hexyllithium, followed by quenching to yield cyclopropylacetylene. google.com This process is noted for its high conversion rates and scalability, making it suitable for industrial production. google.com Another patented process details the preparation of cyclopropylacetylene from cyclopropane (B1198618) carboxaldehyde through a multi-step sequence involving condensation with malonic acid, halogenation, and subsequent dehydrohalogenation.

The pyridine-acetic acid core can be constructed through various patented strategies. One common approach involves the functionalization of a pre-formed pyridine (B92270) ring. For instance, methods for preparing substituted phenylacetic acids have been patented, which can be adapted to pyridine systems. These often involve steps like Friedel-Crafts acylation followed by rearrangement and hydrolysis.

The final coupling of the cyclopropyl group to the pyridine ring is a critical step often covered in patents for related structures. These coupling reactions, such as Suzuki or Negishi coupling, are standard in modern organic synthesis and are frequently claimed in the context of preparing a diverse library of pyridine derivatives for screening purposes.

Identified Biological Applications in Patent Literature (excluding clinical data)

The patent literature points towards a range of potential biological applications for compounds structurally related to this compound, even though the specific activity of this exact molecule is not always the primary claim. The core structure is often part of a larger, more complex molecule designed to interact with specific biological targets.

One prominent area is in the development of cannabinoid receptor 2 (CB2) agonists . Patents disclose pyridine and pyrazine (B50134) derivatives as preferential CB2 agonists, which are of interest for their potential therapeutic effects in a variety of diseases. google.com The cyclopropyl group, in particular, is a feature in some of these patented compounds.

Another application described in the patent literature for related pyridine derivatives is as plant growth regulators . Certain pyridine derivatives have been shown to promote growth in various cereals and vegetables and can enhance germination and rooting when applied to seeds. google.com

Furthermore, derivatives of 2-aryl cyclopropane carboxamides, which share structural similarities, are disclosed in patents as intermediates for P2Y12 receptor antagonists. googleapis.com These antagonists are crucial in inhibiting platelet aggregation. googleapis.com This suggests a potential, albeit indirect, application space for this compound as a precursor to such therapeutic agents.

Trends in Intellectual Property Filings for Pyridine-Acetic Acid Derivatives in Research

An analysis of patent filings reveals a consistent and significant interest in pyridine-acetic acid derivatives and their analogues within the pharmaceutical and agrochemical industries. The intellectual property landscape is characterized by a steady stream of patent applications, indicating active research and development in this area.

A notable trend is the high volume of patents related to cannabinoid receptor agonists , with estimates of 30-40 patent applications filed annually in the last decade for compounds targeting the CB2 receptor, a class which includes many pyridine derivatives. This highlights a major commercial and scientific driver for innovation in this chemical space.

Geographically, patent filings are global, with significant activity in major markets such as the United States, Europe, and China. This is evidenced by the numerous patent families that include applications in these jurisdictions for related compounds. google.comgoogle.com The filings are not limited to final drug products but also cover novel synthetic methods, intermediates, and new crystalline forms or salts of active pharmaceutical ingredients, indicating a mature and competitive field. google.com

The trend in filings suggests a strategic focus on securing intellectual property rights for key structural motifs, like the pyridine-acetic acid core, that can serve as a platform for generating a multitude of potentially active compounds.

Role of the Compound as a Key Intermediate in Patented Research Synthesis

The primary value of this compound, as reflected in the patent literature, lies in its role as a key intermediate in the synthesis of more complex and often biologically active molecules. Its bifunctional nature, possessing both a reactive carboxylic acid group and a versatile pyridine core, makes it a valuable building block for medicinal chemists.

Patents frequently describe the use of structurally similar compounds in the synthesis of high-value pharmaceutical targets. For example, cyclopropyl-containing building blocks are essential reagents in the asymmetric synthesis of certain HIV reverse transcriptase inhibitors. google.com The synthesis of these complex molecules often relies on the availability of key intermediates that can be produced efficiently and in high purity.

Similarly, patents for the preparation of 1-(mercaptomethyl)cyclopropyl acetic acid, an important intermediate for the synthesis of the asthma medication montelukast, highlight the industrial importance of cyclopropyl-containing acetic acid derivatives. patsnap.comgoogle.com These patents underscore the commercial significance of developing robust and scalable syntheses for such intermediates. patsnap.comgoogle.com

The patent literature for compounds like 7-Cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide, a complex molecule with potential therapeutic applications, often details multi-step syntheses where pyridine-based intermediates are crucial. google.com The processes described in these patents often involve the coupling of a functionalized pyridine with other heterocyclic systems, a strategy where this compound could serve as a valuable starting material or key intermediate. google.com

Future Directions in Academic Research

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of pyridine (B92270) derivatives is a well-established field, yet there remains a continuous drive for more efficient, cost-effective, and environmentally benign methods. nih.gov Future research should focus on developing novel synthetic routes to 2-(5-Cyclopropylpyridin-2-yl)acetic acid and its analogs that align with the principles of green chemistry.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has emerged as an environmentally friendly method in organic synthesis, often leading to reduced reaction times, higher yields, and decreased use of hazardous solvents. rsc.org Applying microwave-assisted protocols to the synthesis of this compound could offer a significant improvement over conventional heating methods.

Catalysis: The use of novel, inexpensive, and recyclable catalysts, such as hypervalent iodine(III) or molecular iodine, could provide metal-free and efficient pathways for constructing the core structure or its derivatives. mdpi.com Research into chemo- and regio-specific catalytic methods will be crucial.

Sustainable Solvents and Reagents: Future synthetic strategies should prioritize the use of greener solvents, such as ethanol (B145695) or water, and reagents that produce clean, non-toxic by-products. mdpi.com For instance, employing hydrogen peroxide as an oxidant offers an environmentally sound alternative to traditional heavy-metal-based oxidants. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. Multicomponent reactions, where several starting materials react in a single step, could be a powerful strategy for the efficient, atom-economical synthesis of complex derivatives.

Advanced Computational Studies for Rational Design of Derivatives

Computer-Aided Drug Design (CADD) is an indispensable tool in modern medicinal chemistry for accelerating the discovery and optimization of new therapeutic agents. mdpi.com For this compound, computational methods can guide the rational design of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties. mdpi.comnih.gov

Future computational research should involve:

Quantitative Structure-Activity Relationship (QSAR): By establishing a mathematical relationship between the chemical structure of a series of derivatives and their biological activity, QSAR models can predict the potency of newly designed compounds. mdpi.com

Molecular Docking: Once a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives within the target's active site. nih.gov This provides crucial insights for structure-based drug design.

Molecular Dynamics (MD) Simulations: MD simulations can offer a deeper understanding of the dynamic interactions between a ligand and its target protein over time, helping to assess the stability of the binding complex. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives, helping to prioritize compounds with drug-like characteristics for synthesis and further testing. mdpi.com

Deeper Elucidation of Mechanistic Interactions with Identified Biological Targets

A critical future step is the identification of the specific biological targets of this compound. The pyridine scaffold is present in drugs targeting a wide range of diseases, including neurodegenerative disorders and cancer. nih.govrsc.orgresearchgate.net Pyridine derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant in Alzheimer's disease. nih.govmdpi.com

Future research should focus on:

Target Identification: Unbiased screening against panels of enzymes and receptors will be essential to discover the primary biological targets. Given the structural similarities to other bioactive molecules, targets such as cholinesterases, kinases, or cyclooxygenases could be of initial interest. rsc.orgnih.govnih.gov

Enzyme Inhibition Assays: Once a target is identified, detailed kinetic studies will be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the potency (IC₅₀ or Kᵢ values) of the compound and its derivatives.

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and X-ray crystallography can provide detailed thermodynamic and structural information about the interaction between the compound and its target protein.

Cell-Based Assays: Evaluating the activity of the compounds in relevant cellular models will be crucial to confirm their mechanism of action and to bridge the gap between biochemical activity and physiological effects.

Development of the Compound as a Chemical Probe for Biological Processes

A potent and selective small molecule inhibitor can be a powerful tool for studying the function of its target protein within a biological system. Once the biological target and mechanism of this compound are well-characterized, it could be developed into a chemical probe.

This development would entail:

Synthesis of Analogs: Creating derivatives with minimal structural changes to serve as negative controls.

Introduction of Functional Groups: Modifying the molecule to include tags for visualization (e.g., fluorophores) or handles for affinity purification (e.g., biotin), allowing for pull-down experiments to identify protein binding partners.

Demonstrating Target Engagement: Using the probe in cellular or in vivo models to confirm that it interacts with its intended target in a biological context.

Collaborative Research Opportunities and Interdisciplinary Studies

The comprehensive investigation of this compound, from synthesis to potential therapeutic application, will necessitate a multidisciplinary approach. sciencepublishinggroup.com The complexity of modern drug discovery requires the integration of expertise from various scientific fields. nih.gov

Future progress will be significantly enhanced through collaborations between:

Synthetic Organic Chemists: To devise and execute efficient and green synthetic routes.

Computational Chemists: To perform in silico studies for rational drug design and to model ligand-target interactions. ethz.ch

Biochemists and Pharmacologists: To conduct biological screening, elucidate mechanisms of action, and evaluate the compound in cellular and animal models of disease.

Structural Biologists: To determine the three-dimensional structures of the compound in complex with its biological targets.

Such interdisciplinary collaborations will be pivotal in unlocking the full scientific and potential therapeutic value of this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 2-(5-Cyclopropylpyridin-2-yl)acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves functionalization of a pyridine ring with a cyclopropyl group, followed by acetic acid side-chain introduction. For example, chlorination of 4-cyclopropylpyridin-2-carboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions ensures selective substitution at the 5-position . Optimization includes monitoring reaction temperature (e.g., 0–5°C for chlorination) and solvent choice (e.g., dichloromethane for improved solubility). Yield improvements (up to 84%) are achieved via column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?

Single-crystal X-ray diffraction (SCXRD) using instruments like the Bruker SMART APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) resolves the structure. Hydrogen bonding (e.g., O—H⋯O between carboxyl groups) forms centrosymmetric dimers, while weak C—H⋯π interactions stabilize the lattice . Software suites like SHELXL refine atomic coordinates, achieving R-values < 0.04 .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound shares hazards with structurally similar pyridine derivatives, including acute toxicity (Category 4 for oral/dermal/inhalation routes). Use fume hoods, nitrile gloves, and eye protection. Storage at room temperature in airtight containers prevents hygroscopic degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Hybrid functionals (e.g., B3LYP) with exact-exchange corrections calculate molecular orbitals, ionization potentials, and electron affinities. Basis sets like 6-31G(d,p) model the cyclopropyl ring’s strain and conjugation with the pyridine system. Thermochemical accuracy (average deviation ~2.4 kcal/mol) validates predictions for bond dissociation energies .

Q. What strategies resolve contradictions in crystallographic data, such as disorder or anomalous thermal parameters?

For disordered cyclopropyl groups, iterative refinement in SHELXL with occupancy constraints and isotropic displacement parameters (ADPs) improves model accuracy. Multi-scan absorption corrections (e.g., SADABS) mitigate data collection artifacts . Validation tools in PLATON check for missed symmetry or hydrogen-bonding inconsistencies .

Q. How does substituent position (e.g., cyclopropyl at pyridine C5) influence biological activity in structure-activity relationship (SAR) studies?

Comparative assays against analogs (e.g., 5-chloro or 5-cyano derivatives) quantify interactions with target proteins. For example, cyclopropyl’s steric bulk may enhance binding to hydrophobic enzyme pockets, measured via IC₅₀ values in enzymatic inhibition assays . Molecular docking (AutoDock Vina) with optimized force fields predicts binding modes .

Q. What chromatographic methods separate enantiomers or regioisomers of this compound?

Chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases resolve enantiomers. HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) distinguishes regioisomers by retention time and fragmentation patterns .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.